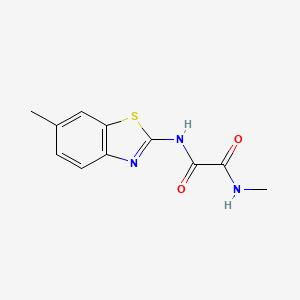
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)(phenylazo)methylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)(phenylazo)methylene)amino)phenyl)- is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a sulfur atom. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives typically involves the cyclization of hydrazides with carbon disulfide or aryl isothiocyanates. One common method includes the reaction of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the oxadiazole ring . Another method involves the reaction of hydrazides with aryl isothiocyanates, followed by intramolecular cyclization in the presence of a dehydrating agent like potassium bisulfate . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione derivatives have numerous scientific research applications:
Medicinal Chemistry: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. They are used in the development of new drugs and therapeutic agents.
Materials Science: 1,3,4-Oxadiazoles are used in the design of organic light-emitting diodes (OLEDs), corrosion inhibitors, and optoelectronic devices.
Agriculture: These compounds serve as plant protection agents due to their herbicidal, insecticidal, and fungicidal activities.
Environmental Science: They are employed in the development of sensors for detecting metal ions and other environmental pollutants.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves their interaction with various molecular targets and pathways. For instance, their antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In anticancer applications, these compounds may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: These compounds also contain a five-membered ring with two nitrogen atoms and one oxygen atom but differ in their substitution patterns and biological activities.
1,3,4-Thiadiazoles: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom, leading to different chemical reactivity and biological properties.
1,2,5-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, resulting in distinct chemical and biological characteristics.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their versatile chemical reactivity and broad spectrum of biological activities, making them valuable in various scientific and industrial applications.
Properties
CAS No. |
122352-01-6 |
|---|---|
Molecular Formula |
C23H20N6OS |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-phenylimino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H20N6OS/c1-29(2)20-14-10-16(11-15-20)21(26-25-19-6-4-3-5-7-19)24-18-12-8-17(9-13-18)22-27-28-23(31)30-22/h3-15H,1-2H3,(H,28,31) |
InChI Key |
KUPVJQSMZAXMCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















